molecular formula C11H8N2O3 B2774018 2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile

2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile

Cat. No.: B2774018
M. Wt: 216.19 g/mol
InChI Key: DWZFIFZYMHNRRV-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile typically involves the reaction of 3,4-dihydroxy-5-methoxybenzaldehyde with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3,4-dihydroxy-5-methoxybenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties may involve disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dihydroxyphenyl)methylidene]propanedinitrile
  • 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]acetonitrile
  • 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]malononitrile

Uniqueness

2-(3,4-Dihydroxy-5-methoxybenzylidene)malononitrile stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[(3,4-dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-16-10-4-7(2-8(5-12)6-13)3-9(14)11(10)15/h2-4,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZFIFZYMHNRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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